5-Amino-2-(4-methylpiperazin-1-yl)benzoic acid
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Overview
Description
5-Amino-2-(4-methylpiperazin-1-yl)benzoic acid: is a chemical compound with the molecular formula C12H17N3O2 . It is a derivative of benzoic acid, featuring an amino group at the 5-position and a 4-methylpiperazin-1-yl group at the 2-position. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(4-methylpiperazin-1-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-(chloromethyl)benzonitrile and 4-methylpiperazine.
Substitution Reaction: The 4-(chloromethyl)benzonitrile undergoes a substitution reaction with 4-methylpiperazine to form 4-[(4-methylpiperazin-1-yl)methyl]benzonitrile.
Hydrolysis: The nitrile group in 4-[(4-methylpiperazin-1-yl)methyl]benzonitrile is then hydrolyzed to form 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid.
Amination: Finally, the benzoic acid derivative is aminated at the 5-position to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scales. This includes the use of more efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Amino-2-(4-methylpiperazin-1-yl)benzoic acid can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro or nitroso derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Various amine derivatives.
Substitution: Functionalized derivatives with different substituents on the amino group or piperazine ring.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and pathways.
Biology:
- Investigated for its potential as a biochemical probe.
- Used in the study of enzyme interactions and inhibition.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
- Studied for its effects on various biological pathways and targets.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 5-Amino-2-(4-methylpiperazin-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(4-Methylpiperazin-1-yl)benzoic acid: Lacks the amino group at the 5-position.
5-Amino-2-piperidin-1-yl-benzoic acid: Features a piperidine ring instead of a piperazine ring.
5-Amino-2-(4-cyano-1H-imidazol-1-yl)benzoic acid: Contains a cyano group and an imidazole ring instead of a piperazine ring.
Uniqueness:
- The presence of both the amino group and the 4-methylpiperazin-1-yl group makes 5-Amino-2-(4-methylpiperazin-1-yl)benzoic acid unique in its reactivity and potential applications.
- The combination of these functional groups allows for a wide range of chemical modifications and biological interactions .
Properties
IUPAC Name |
5-amino-2-(4-methylpiperazin-1-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-14-4-6-15(7-5-14)11-3-2-9(13)8-10(11)12(16)17/h2-3,8H,4-7,13H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKGIXMRFVHXAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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